molecular formula C10H14ClN3O B2686145 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide CAS No. 1250140-49-8

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide

Cat. No.: B2686145
CAS No.: 1250140-49-8
M. Wt: 227.69
InChI Key: BJRVYTVCVBUTRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2,2-dimethylpropylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridazine derivatives.

Scientific Research Applications

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide
  • 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxylate
  • 6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxylic acid

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the 2,2-dimethylpropyl group.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethylpropyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-10(2,3)6-12-9(15)7-4-5-8(11)14-13-7/h4-5H,6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRVYTVCVBUTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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